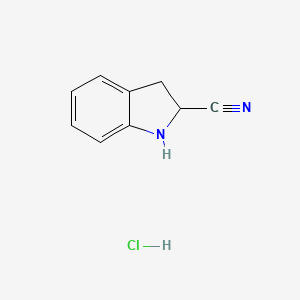
Indoline-2-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoline-2-carbonitrilehydrochloride is a chemical compound that belongs to the indole family, which is known for its significant biological and pharmacological activities. Indole derivatives are widely studied due to their presence in many natural products and their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including indoline-2-carbonitrilehydrochloride, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine hydrochloride and a ketone under acidic conditions to form the indole ring . Another common method involves the reaction of substituted 2-chloroanilines with cyclic or acyclic ketones .
Industrial Production Methods: Industrial production of indole derivatives can involve various methodologies, including the use of environmentally benign solvents like water. This approach not only reduces the environmental impact but also enhances the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Indoline-2-carbonitrilehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Indoline-2-carbonitrilehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Investigated for its neuroprotective effects and potential use in treating ischemic stroke.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of indoline-2-carbonitrilehydrochloride involves its interaction with specific molecular targets. For instance, indole derivatives are known to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for their role as enzyme inhibitors and their therapeutic potential .
Comparaison Avec Des Composés Similaires
Indole-2-carboxamide: Known for its strong enzyme inhibitory properties.
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-2-carboxylate: Used in various synthetic applications and known for its biological activities.
Uniqueness: Indoline-2-carbonitrilehydrochloride stands out due to its specific structural features and its potential applications in neuroprotection and enzyme inhibition. Its unique combination of properties makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C9H9ClN2 |
|---|---|
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
2,3-dihydro-1H-indole-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C9H8N2.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-4,8,11H,5H2;1H |
Clé InChI |
IUDQEHUUHPRPSM-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC2=CC=CC=C21)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















